molecular formula C8H14ClN3O B13518271 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B13518271
M. Wt: 203.67 g/mol
InChI Key: QYQKHJOFDHQZJF-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 1-methylimidazol-2-yl moiety. The hydrochloride salt enhances its stability and solubility in aqueous environments. The hydroxyl group contributes to hydrogen-bonding interactions, which may influence its crystallinity and biological activity .

Properties

Molecular Formula

C8H14ClN3O

Molecular Weight

203.67 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C8H13N3O.ClH/c1-10-5-3-9-8(10)11-4-2-7(12)6-11;/h3,5,7,12H,2,4,6H2,1H3;1H

InChI Key

QYQKHJOFDHQZJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N2CCC(C2)O.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific reaction but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted imidazole derivatives.

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and functional group impacts:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group Impact Reference
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride (Target) C₈H₁₄ClN₃O* ~215.67* Hydroxyl (-OH) at pyrrolidine C3 Increased hydrophilicity; potential for hydrogen bonding and solubility in polar solvents.
1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride C₉H₁₄ClN₃O₂ 231.68 Carboxylic acid (-COOH) at C3 Higher acidity (pKa ~2-3); enhanced water solubility and ionic interactions.
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride C₉H₁₆Cl₂N₃O 217.7† Methoxy (-OCH₃) at pyrrolidine C3 Increased lipophilicity; reduced solubility in water but improved membrane permeability.
1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine dihydrochloride C₇H₁₁BrCl₂N₂O 289.99 Amine (-NH₂) at C3 Basic character (pKa ~9-10); forms stable salts; potential for nucleophilic reactions.

Structural and Functional Analysis

  • Hydroxyl vs. Carboxylic Acid (Target vs. ) : The carboxylic acid derivative exhibits stronger acidity and ionic character, making it more suitable for applications requiring pH-dependent solubility or coordination with metal ions. In contrast, the hydroxyl group in the target compound offers moderate polarity, balancing solubility and passive diffusion .
  • Hydroxyl vs. Methoxy (Target vs. ) : The methoxy group in the dihydrochloride analog reduces hydrogen-bonding capacity, favoring hydrophobic interactions. This substitution may enhance blood-brain barrier penetration in pharmacological contexts .
  • Hydroxyl vs. Amine (Target vs. ) : The amine group’s basicity allows for protonation under physiological conditions, increasing water solubility. However, the hydroxyl group’s neutrality may reduce off-target interactions in biological systems .

Physicochemical and Pharmacological Implications

  • Solubility : The carboxylic acid derivative () likely has the highest aqueous solubility due to ionization, followed by the hydroxyl (target) and amine () forms. The methoxy variant () is the least soluble.
  • Stability : Hydrochloride salts (target, ) improve stability compared to free bases. Dihydrochloride salts () may further enhance crystallinity and shelf life.

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride, with the CAS Number 2624137-73-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

  • IUPAC Name : this compound
  • Molecular Formula : C8H14N4·HCl
  • Molecular Weight : 195.68 g/mol
  • Physical Form : Powder, typically stored at room temperature .

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial effects. For instance, a study found that pyrrole-based compounds demonstrated potent activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating effective antibacterial properties .

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B10.0Escherichia coli

Anticancer Activity

The anticancer potential of related pyrrolidine derivatives has been documented in various studies. For example, compounds containing the pyrrolidine structure have shown promising results against A549 human lung adenocarcinoma cells. A notable derivative reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

CompoundCell LineViability (%) at 100 µM
Pyrrolidine Derivative CA54964%
Pyrrolidine Derivative DHSAEC1-KT (non-cancerous)78%

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for bacterial survival and proliferation.
  • Cellular Uptake : Its structural properties facilitate cellular uptake, enhancing its efficacy against cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a pyrrolidine derivative showed a marked reduction in tumor size among patients with advanced lung cancer.
  • Case Study 2 : An investigation into the antibacterial efficacy of pyrrole derivatives revealed significant improvements in patient outcomes with resistant infections.

Q & A

Q. Methodological Considerations

Step Reagents/Conditions Purpose
CyclizationXylene, chloranil, refluxForms pyrrolidine-imidazole backbone
Chiral resolution(3R,5S)-pyrrolidin-3-ol derivatives ()Ensures enantiomeric purity
Acid treatmentHCl gas or aqueous HClGenerates hydrochloride salt

Critical parameters include pH control during salt formation and solvent selection to avoid racemization .

How can chiral resolution be achieved for the stereoisomers of this compound, and what analytical techniques validate enantiomeric purity?

Advanced Research Focus
Chiral resolution often employs:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with polar organic mobile phases (e.g., ethanol/hexane mixtures).
  • Crystallographic methods : Single-crystal X-ray diffraction () to confirm absolute configuration.
  • Stereoselective synthesis : As in , where (3R,5S)-stereoisomers are synthesized using Boc-protected intermediates.

Q. Validation Techniques

Method Key Parameters Reference
X-ray crystallographySHELXL refinement (CCDC deposition)Confirms spatial arrangement
Circular Dichroism (CD)λmax at 220–250 nmDetects optical activity
Chiral HPLCRetention time comparisonValidates enantiomeric excess (≥98%)

What crystallographic software and methodologies are recommended for determining the crystal structure of this compound?

Q. Advanced Research Focus

  • SHELX Suite ():
    • SHELXD : For phase determination via dual-space algorithms.
    • SHELXL : Refinement against high-resolution data, incorporating hydrogen atoms and displacement parameters.
  • OLEX2 (): Integrates structure solution, refinement, and visualization. Key features:
    • Real-time electron density maps.
    • Twinning analysis for challenging datasets.

Q. Workflow Comparison

Software Strengths Limitations
SHELXRobust for small molecules, high precisionRequires manual input for macromolecules
OLEX2User-friendly GUI, pipeline integrationLess flexible for non-standard space groups

For accurate refinement, collect data at low temperature (100 K) and resolve disorder using PART instructions in SHELXL .

How do structural modifications (e.g., substituents on the imidazole ring) influence the compound’s physicochemical properties?

Advanced Research Focus
and highlight the impact of substituents on solubility and bioavailability:

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) increase hydrophobicity but may reduce aqueous solubility.
  • Hydroxyl or methyl groups on pyrrolidine enhance hydrogen-bonding capacity, critical for target binding (e.g., ’s vernakalant hydrochloride).

Q. Structure-Activity Relationship (SAR) Table

Modification Effect Example
1-MethylimidazoleStabilizes tautomeric formImproved metabolic stability
3-Hydroxyl groupEnhances hydrogen bondingIncreased receptor affinity
Halogenation (Cl, F)Alters logP and membrane permeability

What are the best practices for characterizing this compound’s stability under varying pH and temperature conditions?

Q. Basic Research Focus

  • Forced degradation studies :
    • Acid/Base hydrolysis (0.1M HCl/NaOH, 40°C, 24h).
    • Oxidative stress (3% H₂O₂, room temperature).
  • Analytical tools :
    • LC-MS () to identify degradation products.
    • NMR (¹H/¹³C) to confirm structural integrity ().

Q. Stability Data Example

Condition Degradation Products Method
pH 1.0, 72hImidazole ring-opening derivativesLC-MS (m/z 180–200)
60°C, 1 weekDehydroxylated analog¹H NMR (δ 1.38 ppm)

How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., imidazole N-atoms).
  • Molecular Docking (AutoDock Vina): Simulate binding to targets like ion channels () or enzymes.
  • Pharmacophore modeling : Align with pyrrolidine-based drugs (e.g., vernakalant) to predict bioactivity .

Q. Key Parameters

Model Input Data Output
DFTOptimized geometry (Gaussian 16)HOMO-LUMO energy gap
DockingPDB ID 4U5 (ion channel structure)Binding affinity (ΔG, kcal/mol)

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